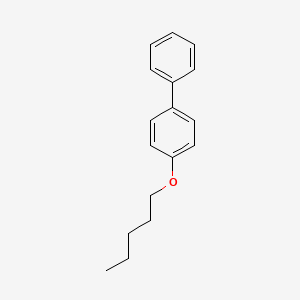

4-(Pentyloxy)biphenyl

Description

Overview of Biphenyl (B1667301) Derivatives in Advanced Materials Science

Biphenyls, characterized by two interconnected phenyl rings, form the structural basis for numerous materials with applications in electronics, photonics, and polymer science. sigmaaldrich.comatamanchemicals.com The inherent rigidity and planarity of the biphenyl core contribute to the thermal stability and mechanical strength of polymers derived from them. atamanchemicals.com Furthermore, the aromatic nature of the biphenyl system allows for a variety of chemical modifications, enabling the fine-tuning of their electronic and optical properties. rsc.org These derivatives are integral to the development of organic light-emitting diodes (OLEDs), liquid crystal displays (LCDs), and organic semiconductors. rsc.orgacs.org Their utility also extends to the synthesis of chiral ligands for asymmetric catalysis and as intermediates in the production of pharmaceuticals and agrochemicals. atamanchemicals.com

Significance of Alkoxy-Substituted Biphenyls in Molecular Engineering

The introduction of alkoxy (-OR) groups onto the biphenyl scaffold is a key strategy in molecular engineering to modulate the properties of these materials. The length and branching of the alkyl chain in the alkoxy group can influence the material's mesomorphic (liquid crystalline) behavior, solubility, and self-assembly characteristics. tandfonline.comsphinxsai.com Alkoxy substitution can also impact the electronic properties of the biphenyl system. The oxygen atom of the alkoxy group can act as an electron donor, influencing the charge distribution and energy levels of the molecule. researchgate.netrsc.org This is particularly important in the design of materials for optoelectronic applications, where control over charge transport and light emission is crucial. For instance, alkoxy-substituted biphenyls have been investigated for their potential as p-type semiconductors and as components in blue OLEDs. researchgate.netroyalsocietypublishing.org

Contextualization of 4-(Pentyloxy)biphenyl within Research Domains

Within the broader class of alkoxy-substituted biphenyls, this compound and its derivatives are subjects of specific research interest, primarily in the field of liquid crystals. The pentyloxy group, a five-carbon alkyl chain attached via an oxygen atom, imparts specific phase transition temperatures and molecular ordering properties. A prominent derivative, 4'-(pentyloxy)-4-biphenylcarbonitrile (also known as 5OCB), is a well-studied liquid crystal that exhibits a nematic phase at a convenient temperature range. chemicalbook.comchemsrc.com This property makes it a valuable model compound for studying the physical and chemical behaviors of liquid crystalline materials. Furthermore, derivatives such as 4-(pentyloxy)-4'-biphenylcarboxylic acid and [4'-(pentyloxy)[1,1'-biphenyl]-4-yl]boronic acid serve as important intermediates in the synthesis of more complex functional materials, including other liquid crystals, organic semiconductors, and pharmaceuticals. lookchem.comlookchem.comacs.org

Scope and Objectives of Academic Inquiry on this compound

The primary academic interest in this compound and its derivatives lies in understanding the structure-property relationships that govern their behavior. Research focuses on several key areas:

Synthesis and Characterization: Developing efficient synthetic routes to produce high-purity this compound derivatives and characterizing their chemical and physical properties. rsc.orgscielo.br

Liquid Crystalline Properties: Investigating the mesophase behavior, phase transition temperatures, and orientational ordering of these compounds. chemsrc.comtandfonline.com This includes studying the effects of molecular structure on the type of liquid crystal phase formed (e.g., nematic, smectic). tandfonline.com

Spectroscopic and Theoretical Studies: Utilizing techniques like NMR spectroscopy and computational modeling to gain insights into molecular structure, dynamics, and electronic properties. researchgate.nettandfonline.com

Applications in Materials Science: Exploring the use of these compounds as components in liquid crystal displays, organic electronics, and other advanced materials. royalsocietypublishing.orglookchem.com

The overarching goal of this research is to develop a fundamental understanding of how the molecular architecture of this compound derivatives dictates their macroscopic properties, thereby enabling the rational design of new materials with tailored functionalities.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and its derivatives.

Table 1: Physicochemical Properties of 4'-(Pentyloxy)-4-biphenylcarbonitrile (5OCB)

| Property | Value | Reference |

| Molecular Formula | C18H19NO | chemsrc.comsigmaaldrich.com |

| Molecular Weight | 265.35 g/mol | chemsrc.comsigmaaldrich.com |

| CAS Number | 52364-71-3 | sigmaaldrich.com |

| Appearance | White liquid crystal (nematic) | chemicalbook.comsigmaaldrich.com |

| Melting Point | 47-52 °C | chemicalbook.comchemsrc.com |

| Liquid Crystalline Range | 47-67.5 °C | chemicalbook.comchemsrc.com |

Table 2: Properties of 4-(Pentyloxy)-4'-biphenylcarboxylic Acid

| Property | Value | Reference |

| Molecular Formula | C18H20O3 | lookchem.com |

| Molecular Weight | 284.35 g/mol | lookchem.com |

| CAS Number | 59748-15-1 | lookchem.com |

| Primary Use | Starting material for liquid crystals, organic semiconductors | lookchem.com |

Table 3: Properties of [4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]boronic Acid

| Property | Value | Reference |

| Molecular Formula | C17H21BO3 | lookchem.com |

| Molecular Weight | 284.16 g/mol | sigmaaldrich.com |

| CAS Number | 158937-25-8 | lookchem.com |

| Melting Point | 197 °C | lookchem.com |

| Primary Use | Reagent in Suzuki-Miyaura coupling reactions, synthesis of biaryl compounds | lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

1-pentoxy-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O/c1-2-3-7-14-18-17-12-10-16(11-13-17)15-8-5-4-6-9-15/h4-6,8-13H,2-3,7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYKGBJTAOKAAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427341 | |

| Record name | 4-(Pentyloxy)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60003-66-9 | |

| Record name | 4-(Pentyloxy)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 4 Pentyloxy Biphenyl and Analogues

Conventional Synthetic Pathways

Conventional methods for synthesizing 4-(pentyloxy)biphenyl remain fundamental in both laboratory and industrial settings. These pathways typically involve two key transformations: the formation of the ether bond and the construction of the biphenyl (B1667301) scaffold.

Etherification Reactions in Biphenyl Synthesis

The Williamson ether synthesis is a classic and widely employed method for forming the pentyloxy group on a pre-existing biphenyl structure. richmond.edumasterorganicchemistry.comtransformationtutoring.com This SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide. masterorganicchemistry.com In the context of this compound synthesis, this is typically achieved by reacting 4-hydroxybiphenyl with a pentyl halide, such as 1-bromopentane, in the presence of a base.

The general reaction is as follows:

Common bases employed for this reaction include potassium carbonate (K₂CO₃) and sodium hydride (NaH). richmond.edu The choice of solvent is crucial for the reaction's success, with polar aprotic solvents like acetone, dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) being frequently used. richmond.edumasterorganicchemistry.com

To enhance the reaction rate and efficiency, phase-transfer catalysis (PTC) can be utilized. acs.orgtcichemicals.comiagi.or.idvdoc.pubbiomedres.us Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide - TBAB) or crown ethers, facilitate the transfer of the alkoxide ion from the aqueous or solid phase to the organic phase where the alkyl halide is present. tcichemicals.comiagi.or.id This technique often leads to milder reaction conditions, shorter reaction times, and improved yields. tcichemicals.combiomedres.us For instance, the etherification of p-hydroxybiphenyl with benzyl (B1604629) chloride has been successfully demonstrated using liquid-liquid-liquid phase transfer catalysis. acs.org

Table 1: Typical Reagents and Conditions for Williamson Ether Synthesis of Alkoxybiphenyls

| Reactant 1 | Reactant 2 | Base | Catalyst | Solvent | Temperature (°C) | Reference |

| 4-Hydroxybiphenyl | 1-Bromopentane | K₂CO₃ | - | Acetone/DMF | Reflux | |

| 4-Hydroxybiphenyl | Benzyl chloride | NaOH | TBAB | Toluene/Water | 60-80 | acs.org |

| Alcohol | Alkyl Halide | NaH | - | THF/DMF | Room Temp. | richmond.edumasterorganicchemistry.com |

Cross-Coupling Approaches for Biphenyl Core Formation

The formation of the central biphenyl structure is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. scilit.comnih.govwikipedia.orgacs.org This reaction creates a carbon-carbon bond between an aryl halide and an arylboronic acid or its ester derivative. wikipedia.org It is widely used for synthesizing a variety of substituted biphenyls. wikipedia.org

For the synthesis of this compound, two main Suzuki coupling strategies can be envisioned:

Coupling of 4-(pentyloxy)phenylboronic acid with a halobenzene: In this approach, the pentyloxy group is introduced first, followed by the biphenyl ring formation.

Coupling of a phenylboronic acid with 4-(pentyloxy)halobenzene: Here, the biphenyl core is constructed using a readily available pentyloxy-substituted aryl halide.

The general scheme for the Suzuki reaction is:

Where Ar¹ and Ar² are aryl groups, X is a halide (I, Br, Cl) or triflate, and B(OR)₂ represents a boronic acid or ester. wikipedia.org

A variety of palladium catalysts can be used, with tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] being a common choice. The reaction requires a base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), and is typically carried out in a mixture of an organic solvent (like toluene, dioxane, or THF) and water. scilit.comnih.gov

Another relevant cross-coupling reaction is the Ullmann coupling, which involves the copper-catalyzed reaction of two aryl halides to form a symmetric biaryl. researchgate.netoperachem.com While traditionally requiring harsh conditions, modern modifications using ligands have made the Ullmann reaction more versatile for synthesizing biphenyl derivatives. researchgate.netoperachem.com

Table 2: Representative Suzuki-Miyaura Coupling Reactions for Biphenyl Synthesis

| Aryl Halide | Arylboronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Reference |

| Aryl Bromide | Phenylboronic Acid | Pd(II)-complex 1 | KOH | Water | 160 (Microwave) | arkat-usa.org |

| Bromo-substituted Benzyl Esters | Phenylboronic Acid | PdCl₂/Phosphine Ligand | K₂CO₃ | Toluene/Water/Ethanol | Not specified | scilit.comacs.org |

| Aryl Halides | Diethyl(3-pyridyl)borane | Palladium Catalyst | Not specified | Not specified | Not specified | nih.gov |

Advanced Synthetic Techniques and Catalyst Systems

To improve efficiency, selectivity, and sustainability, advanced synthetic techniques and novel catalyst systems are continuously being developed for the synthesis of biphenyl compounds.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions. scilit.com For Suzuki couplings, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. arkat-usa.org For example, the cross-coupling of aryl bromides with phenylboronic acid has been achieved in water under microwave conditions in as little as 2-5 minutes. arkat-usa.org

In terms of catalysis, the development of more active and stable palladium catalysts is an ongoing area of research. This includes the use of specific ligands, such as phosphines or N-heterocyclic carbenes (NHCs), which can enhance the catalytic activity and broaden the scope of the Suzuki reaction to include less reactive aryl chlorides. nih.gov Iron-catalyzed Suzuki-Miyaura cross-coupling reactions have also been reported as a more sustainable alternative to palladium. nih.gov

Purification and Isolation Methodologies for High Purity this compound

Achieving high purity is critical for the application of this compound in liquid crystal displays. Following synthesis, the crude product is typically a mixture containing unreacted starting materials, by-products, and the desired compound.

Standard purification techniques include:

Extraction: An initial workup often involves extraction to separate the organic product from inorganic salts and water-soluble impurities. mdpi.com

Crystallization/Recrystallization: This is a powerful method for purifying solid compounds. The choice of solvent is crucial to obtain high-purity crystals.

Column Chromatography: For more challenging separations, silica (B1680970) gel column chromatography is frequently employed. mdpi.comscielo.br A solvent system of appropriate polarity is used to elute the components of the mixture at different rates, allowing for the isolation of the pure product.

For materials intended for electronic applications, further purification steps like sublimation may be necessary to achieve the required ultra-high purity. chemscene.com

Scalability Considerations in Laboratory Synthesis

The transition from a laboratory-scale synthesis to a larger, more scalable process introduces several considerations.

Reagent Cost and Availability: For large-scale production, the cost and ready availability of starting materials and reagents are paramount. Routes that utilize inexpensive and accessible precursors are favored.

Reaction Conditions: Reactions requiring extreme temperatures, high pressures, or highly dilute conditions may be difficult and costly to implement on a larger scale. The use of milder conditions and more efficient catalysts is therefore advantageous.

Safety: The handling of flammable solvents and pyrophoric or highly reactive reagents, such as n-butyllithium or sodium hydride, requires stringent safety protocols, especially at a larger scale. richmond.edu

Workup and Purification: The purification method must also be scalable. Recrystallization is often more amenable to large-scale processing than chromatography.

For industrial applications, a Grignard and Suzuki coupling combination is often favored for its scalability and ability to produce high-purity products.

Advanced Spectroscopic and Structural Characterization Techniques for 4 Pentyloxy Biphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 4-(Pentyloxy)biphenyl by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H and ¹³C NMR spectra provide a detailed map of the electronic environments of hydrogen and carbon atoms within the molecule. The chemical shifts (δ) are indicative of the shielding or deshielding experienced by each nucleus, while signal multiplicity reveals scalar coupling between neighboring nuclei.

For this compound, the ¹H NMR spectrum can be divided into two main regions: the aromatic region and the aliphatic region. The protons on the two phenyl rings of the biphenyl (B1667301) unit typically resonate between 7.0 and 7.6 ppm. The substitution pattern creates distinct signals for the protons ortho and meta to the ether linkage and those on the unsubstituted ring. The aliphatic protons of the pentyloxy group appear at higher field (lower ppm values). The methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂-) are deshielded and appear around 4.0 ppm, while the other methylene groups and the terminal methyl group resonate between approximately 0.9 and 1.8 ppm.

The ¹³C NMR spectrum complements the proton data, showing distinct signals for each unique carbon atom. The aromatic carbons resonate in the range of 114-160 ppm, with the carbon atom directly bonded to the oxygen of the ether group being the most deshielded in that ring. The aliphatic carbons of the pentyloxy chain appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 7.0 - 7.6 | - |

| Aromatic Carbons | - | 114 - 160 |

| -O-C H₂- | ~4.0 | ~68 |

| -O-CH₂-C H₂- | ~1.8 | ~29 |

| -CH₂-C H₂-CH₃ | ~1.5 | ~28 |

| -C H₂-CH₃ | ~1.4 | ~22 |

Note: Predicted values are based on data for analogous alkoxy-substituted biphenyl compounds.

Dynamic NMR (DNMR) techniques are used to study molecular processes that occur on the NMR timescale, such as conformational changes and restricted rotation. In this compound, a key dynamic process is the rotation around the C-C single bond connecting the two phenyl rings. nih.gov In the gas phase, the biphenyl molecule is twisted with a dihedral angle of about 44°, while in the solid state, it can be planar or twisted depending on the crystal packing. wikipedia.org

Steric hindrance between the ortho-protons on the two rings creates an energy barrier to rotation. nih.gov By acquiring NMR spectra at different temperatures, the rate of this rotation can be determined. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for chemically non-equivalent aromatic protons (e.g., on either side of the twisting axis) may be observed. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. Analysis of these spectral changes allows for the calculation of the activation energy (rotational barrier) for this process. nih.gov Similar dynamic processes can be studied for the pentyloxy chain, which undergoes rapid conformational changes.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov An IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. Raman spectroscopy involves the inelastic scattering of monochromatic light, with the scattered photons losing or gaining energy corresponding to the vibrational modes that cause a change in the molecule's polarizability. nih.gov

The IR and Raman spectra of this compound display characteristic bands corresponding to its specific functional groups. These include the pentyloxy group, the aromatic biphenyl core, and the aliphatic alkyl chain.

Aromatic Biphenyl Core : Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations within the phenyl rings are observed in the 1450-1610 cm⁻¹ region. researchgate.net Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, appear in the 690-900 cm⁻¹ range.

Pentyloxy Group : The most characteristic vibrations of the ether linkage are the asymmetric and symmetric C-O-C stretching modes. The strong, asymmetric C(aryl)-O stretch is typically found around 1240-1260 cm⁻¹, while the symmetric O-C(alkyl) stretch appears near 1030-1050 cm⁻¹.

Aliphatic Pentyl Chain : Aliphatic C-H stretching vibrations are observed in the 2850-2960 cm⁻¹ region. C-H bending (scissoring and rocking) modes for the CH₂ and CH₃ groups occur in the 1375-1470 cm⁻¹ range.

Table 2: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1610 | IR, Raman |

| CH₂ Scissoring | ~1470 | IR |

| Asymmetric C-O-C Stretch | 1240 - 1260 | IR |

| Symmetric C-O-C Stretch | 1030 - 1050 | IR |

| Aromatic Ring Breathing | ~1000 | Raman |

The vibrational spectra of biphenyl and its derivatives are highly sensitive to the molecule's conformation, particularly the dihedral angle between the two phenyl rings. researchgate.net This angle influences the extent of π-conjugation between the rings and the vibrational coupling of modes. For example, certain low-frequency modes, such as the inter-ring stretching and torsional vibrations, are directly related to the dihedral angle. researchgate.net

Changes in this angle can lead to shifts in the frequency and intensity of various bands, especially those associated with the biphenyl core. Theoretical calculations, often based on Density Functional Theory (DFT), can be used to compute the vibrational spectra for different dihedral angles. nih.gov By comparing these theoretical spectra with experimental IR and Raman data, the most probable conformation of this compound in a given state (e.g., solid, liquid, or in solution) can be determined.

X-ray Diffraction Analysis for Solid-State and Mesophase Structure

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of molecules in the solid state. pdx.edu By analyzing the diffraction pattern produced when X-rays are scattered by a single crystal, the precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions can be established.

For this compound, a single-crystal XRD analysis would reveal the exact dihedral angle between the biphenyl rings in the crystalline state, which is often close to planar to maximize packing efficiency. wikipedia.org It would also elucidate the intermolecular interactions, such as van der Waals forces and potential C-H···π interactions, that govern the crystal packing. niscpr.res.iniucr.org The flexible pentyloxy chains would likely adopt an extended conformation and interdigitate with chains from neighboring molecules to optimize packing density.

Furthermore, molecules with a rigid core (biphenyl) and a flexible chain (pentyloxy) are known to exhibit liquid crystalline behavior, forming ordered fluid phases known as mesophases. lookchem.com Techniques such as variable-temperature powder X-ray diffraction (PXRD) and polarized optical microscopy can be used to identify and characterize these phases. This compound may form nematic phases, where the molecules have long-range orientational order but no positional order, or smectic phases, which possess orientational order and one-dimensional positional order, with molecules arranged in layers. The length of the pentyloxy chain plays a critical role in promoting and stabilizing these mesophases. researchgate.net

Single Crystal X-ray Diffraction for Molecular Packing

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively dictate the molecular packing. For this compound, a successful crystal structure determination reveals how the biphenyl core and the flexible pentyloxy chain are organized in the solid state.

The crystal structure of a derivative of this compound has been deposited in the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures. aps.org The specific entry, with deposition number CCDC 2439983, contains the complete crystallographic data from the experimental diffraction study. aps.org This data includes the unit cell parameters (the fundamental repeating unit of the crystal), the space group (which describes the symmetry of the crystal), and the precise coordinates of each atom. Analysis of these data allows for a detailed visualization of the molecular packing, showing how molecules arrange themselves to maximize stabilizing forces like van der Waals interactions and potential weak hydrogen bonds, which is fundamental to understanding the subsequent formation of liquid crystal phases upon heating.

Table 1: Representative Crystallographic Data from a Single Crystal XRD Experiment Note: Specific values for this compound require access to the cited CCDC deposition file. This table illustrates the typical parameters obtained.

| Parameter | Description | Example Data Type |

|---|---|---|

| Crystal System | The crystal family (e.g., Monoclinic, Orthorhombic). | Text |

| Space Group | The symmetry group of the crystal. | Text (e.g., P2₁/c) |

| a, b, c (Å) | The lengths of the unit cell edges. | Numerical |

| α, β, γ (°) | The angles between the unit cell edges. | Numerical |

| V (ų) | The volume of the unit cell. | Numerical |

Powder X-ray Diffraction for Polymorphism and Mesophase Identification

Powder X-ray Diffraction (PXRD) is an essential technique for characterizing the bulk properties of a crystalline material. Unlike SC-XRD, which analyzes a single perfect crystal, PXRD provides a diffraction pattern from a powdered sample containing a vast number of randomly oriented crystallites. This pattern serves as a unique fingerprint for a specific crystalline phase.

The primary applications of PXRD in the study of this compound include:

Phase Identification: The experimental PXRD pattern can be compared against a reference database or a pattern calculated from SC-XRD data to confirm the identity and purity of a synthesized batch.

Polymorphism Screening: Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs can have distinct physical properties. PXRD is the principal tool used to identify and differentiate between these forms, as each will produce a unique diffraction pattern.

Mesophase Identification: Upon heating, PXRD can be used to study the structure of liquid crystalline phases (mesophases). In the nematic phase of this compound, the PXRD pattern would show a broad, diffuse halo at a wide angle, indicative of the liquid-like short-range positional order of the molecules. In contrast, more ordered smectic phases would exhibit one or more sharp, low-angle diffraction peaks corresponding to the layer spacing of the molecules.

A theoretical powder pattern can be generated from the single-crystal structure data (e.g., CCDC 2439983), which serves as an unambiguous reference for the thermodynamically stable crystal form under the conditions of single crystal growth.

Small-Angle X-ray Scattering (SAXS) for Supramolecular Organization

Small-Angle X-ray Scattering (SAXS) is a technique that probes structural features on a larger length scale (typically 1-100 nm) than conventional XRD. It is particularly powerful for studying the supramolecular organization in soft matter, including liquid crystals.

For this compound, SAXS is instrumental in characterizing its mesophase behavior. The compound is known to exhibit a nematic (N) phase, which possesses long-range orientational order but no long-range positional order. A SAXS experiment on the nematic phase of this compound would typically yield a diffuse scattering pattern, confirming the absence of a layered structure. However, the technique is highly sensitive to pre-transitional effects. If the compound were to form a smectic phase at a lower temperature, SAXS could detect the growth of smectic clusters (cybotactic groups) within the nematic phase as the transition temperature is approached. These clusters would give rise to broad, low-intensity peaks that sharpen upon entering the smectic phase. Therefore, SAXS provides critical information on the long-range positional order and the nature of mesophase-to-mesophase transitions.

Thermal Analysis Techniques for Phase Behavior Characterization

Thermal analysis techniques are indispensable for determining the phase transition temperatures, thermodynamic parameters, and thermal stability of liquid crystalline materials like this compound.

Differential Scanning Calorimetry (DSC) for Enthalpy Changes

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermal transitions of a material. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. Phase transitions, such as melting or clearing, are observed as peaks in the DSC thermogram.

For a liquid crystal like this compound, a typical DSC heating scan would reveal two main transitions:

Crystal-to-Nematic Transition (Melting): An endothermic peak corresponding to the melting of the solid crystal (Cr) into the nematic (N) liquid crystal phase. The temperature of the peak maximum is the melting point (Tₘ), and the area under the peak is proportional to the enthalpy of melting (ΔHₘ).

Nematic-to-Isotropic Transition (Clearing): A second, typically smaller, endothermic peak corresponding to the transition from the ordered nematic phase to the disordered isotropic (I) liquid. The temperature of this peak is the clearing point (Tₙᵢ), and its area corresponds to the enthalpy of the N-I transition (ΔHₙᵢ). This transition involves the loss of long-range orientational order and has a much lower enthalpy change than melting.

Data from the homologous series of 4-alkoxy-4'-cyanobiphenyls show that transition temperatures and enthalpies are highly sensitive to the length of the alkyl chain, establishing clear trends in mesophase stability. Similar detailed studies on the 4-alkoxybiphenyl series provide the fundamental thermodynamic data for this compound.

Table 2: Representative DSC Data for a Nematic Liquid Crystal Note: Specific experimental values for this compound are dependent on experimental conditions and purity.

| Transition | Transition Temperature (°C) | Enthalpy Change (kJ/mol) |

|---|---|---|

| Cr → N | Tₘ | ΔHₘ |

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material. A TGA curve plots the percentage of initial mass remaining against temperature.

For this compound, the TGA curve would be expected to show a flat plateau over a wide temperature range, indicating no mass loss. This stability would extend well beyond the clearing point. At a much higher temperature, a sharp drop in mass would occur, signifying the onset of thermal decomposition. The onset temperature of this decomposition is a critical parameter for defining the upper limit of the material's thermal stability and its suitability for applications that may involve elevated temperatures. For typical biphenyl-based liquid crystals, decomposition temperatures are often well above 200 °C.

Polarizing Optical Microscopy (POM) for Mesophase Texture Observation

Polarizing Optical Microscopy (POM) is a vital and accessible technique for identifying liquid crystal phases and observing their characteristic defects and textures. When a birefringent material like a liquid crystal is placed between two crossed polarizers, it rotates the plane of polarized light, resulting in a bright, often colorful image against a dark background.

Each liquid crystal phase exhibits unique optical textures. The nematic phase of this compound is readily identified by its characteristic textures:

Schlieren Texture: This texture is distinguished by the presence of dark brushes or "threads" that originate from point-like defects on the surface, known as disclinations. These brushes correspond to regions where the molecular director is aligned parallel to the polarizer or analyzer.

Marbled Texture: This texture appears as a collection of birefringent domains separated by irregular, thread-like disclinations, giving it a marble-like appearance.

Observation of these textures upon heating the crystalline solid past its melting point provides unambiguous confirmation of the formation of the nematic phase. Further heating until the image becomes completely dark (extinction) confirms the transition to the optically isotropic liquid phase at the clearing point.

Theoretical and Computational Investigations of 4 Pentyloxy Biphenyl

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic and geometric properties of molecules. For 4-(Pentyloxy)biphenyl, these calculations can elucidate its stability, electronic transitions, and potential for chemical reactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry and electronic properties of molecules. In studies of related biphenyl (B1667301) compounds, such as 4,4'-dimethoxy-1,1-biphenyl and 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, DFT calculations are typically performed to achieve a stable, low-energy conformation. nih.govniscpr.res.in

For a molecule like this compound, the geometry would be optimized to find the most stable arrangement of its atoms in space. A key parameter in biphenyl systems is the dihedral angle between the two phenyl rings. In biphenyl itself, the rings are twisted with respect to each other by approximately 45° in the gas phase due to steric hindrance between the ortho-hydrogen atoms. libretexts.org DFT calculations can predict this angle for this compound and determine bond lengths and angles throughout the molecule. For example, in a study on 4,4'-dimethoxy-1,1-biphenyl, DFT calculations showed good agreement between theoretically predicted structural values and those obtained from experimental X-ray diffraction. niscpr.res.in The choice of functional and basis set, such as B3LYP with a 6-311+G(d,p) basis set, is crucial for obtaining accurate results. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for studying the properties of molecules in their electronically excited states. nih.govresearchgate.netfaccts.de This method is used to calculate vertical excitation energies, which correspond to the energy required to promote an electron from a lower-energy orbital to a higher-energy one without a change in molecular geometry. These energies are fundamental to understanding a molecule's absorption spectrum.

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) in its UV-visible spectrum. The calculations also yield the oscillator strength for each electronic transition, which is a theoretical measure of the intensity of an absorption band. scirp.org In studies of various organic molecules, TD-DFT has proven to be a valuable tool for interpreting electronic spectra and understanding the nature of excited states, such as identifying them as π to π* transitions. nih.govscirp.org The accuracy of TD-DFT can be influenced by the choice of functional, with long-range corrected functionals often being important for describing charge-transfer excitations. chemrxiv.org

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical stability and reactivity of a molecule. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. youtube.com In a theoretical study of the related compound 4,4'-dimethoxy-1,1-biphenyl, the HOMO-LUMO energy gap was calculated to be 4.57 eV, indicating significant stability. niscpr.res.inniscpr.res.in

Analysis of the spatial distribution of these orbitals provides insight into charge transfer characteristics. For biphenyl derivatives, the HOMO is often localized on one part of the molecule, while the LUMO is on another. nih.govresearchgate.net For instance, in 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the HOMO electron density is concentrated on the biphenyl rings, while the LUMO density is primarily on the benzoic acid portion. nih.gov This separation of frontier orbitals is indicative of intramolecular charge transfer upon electronic excitation. arxiv.orgnih.gov

| Parameter | Value (eV) |

|---|---|

| HOMO Energy (EH) | -5.73 |

| LUMO Energy (EL) | -1.16 |

| Energy Gap (ɳ) | 4.57 |

| Electronegativity (χ) | 3.45 |

| Hardness (ɳ) | 2.29 |

| Softness (σ) | 0.22 |

| Global Electrophilicity (ω) | 2.23 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations provide a detailed view of conformational dynamics and intermolecular interactions that are not accessible through static quantum chemical calculations.

The conformational flexibility of this compound is dominated by rotation around the single bond connecting the two phenyl rings. MD simulations can model this dynamic behavior, revealing how the dihedral angle between the rings fluctuates over time. nih.gov This rotation is not free but is hindered by an energy barrier that must be overcome to move from one twisted conformation to its enantiomer. libretexts.org The height of this rotational barrier is influenced by the size of substituents at the ortho positions. libretexts.org

MD simulations can be performed in different environments, such as in a vacuum to model the gas phase, or in a simulated solvent box (e.g., water or an organic solvent) to represent the liquid phase. mdpi.comresearchgate.net The solvent can significantly impact the free energy profile of the rotation. mdpi.com By tracking the dihedral angle and other geometric parameters over the course of a simulation, it is possible to map the conformational landscape of the molecule and identify the most probable conformations and the transition states between them. ic.ac.uk

In condensed phases (liquid or solid), molecules of this compound interact with each other through various non-covalent forces. Hirshfeld surface analysis, often performed on crystal structures determined experimentally or optimized with DFT, is a powerful tool for visualizing and quantifying these intermolecular interactions. nih.gov This method partitions the crystal space into regions where the electron distribution of a molecule dominates.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 39.7 |

| C···H / H···C | 39.0 |

| O···H / H···O | 18.0 |

Computational Modeling of Condensed Phase Behavior

The condensed phase behavior of liquid crystalline materials such as this compound is governed by a delicate balance of intermolecular forces, molecular shape, and thermal energy. Computational modeling provides a powerful lens through which to investigate the relationship between these microscopic features and the macroscopic phases observed experimentally. Techniques ranging from detailed atomistic simulations to more abstract mean-field theories are employed to understand the nematic, smectic, and isotropic phases and the transitions between them.

Statistical mechanics provides the theoretical framework for understanding how macroscopic thermodynamic properties, including phase transitions, emerge from the collective behavior of molecules. For liquid crystals like this compound, a key focus is explaining the transition from an ordered, anisotropic liquid crystal phase to a disordered, isotropic liquid phase.

A foundational model in this area is the Maier-Saupe theory, a mean-field approach that describes the nematic-isotropic phase transition. aps.orgsklogwiki.org This theory considers the long-range orientational order of rod-like molecules arising from anisotropic dispersion forces (van der Waals forces). It posits that each molecule experiences an average potential field created by all other molecules, which depends on its orientation relative to a preferred direction known as the director. cam.ac.uknsf.gov The theory successfully predicts a first-order phase transition from the nematic to the isotropic phase as temperature increases. aps.org At the transition temperature, the orientational order parameter, which quantifies the degree of alignment, discontinuously drops to zero. cam.ac.uk While powerful, as a mean-field theory, it does not account for short-range correlations or fluctuations, which can be significant near the phase transition. cam.ac.uk

More sophisticated computational methods, such as Monte Carlo and molecular dynamics simulations, offer a more detailed picture. These simulations model the explicit interactions between molecules and can track their positions and orientations over time. newton.ac.uk By simulating a system of molecules at various temperatures, researchers can observe the spontaneous formation of liquid crystal phases and identify transition temperatures. For the homologous series of 4-n-alkyl-4'-cyanobiphenyls (nCB), which are structurally related to this compound, molecular dynamics simulations using accurate atomistic force fields have successfully reproduced experimental phase transition temperatures to within approximately 10 K. acs.org These simulations also allow for the detailed analysis of structural properties, such as orientational order parameters, which are in good agreement with experimental data. acs.org Such studies reveal the crucial role of electrostatic interactions and molecular flexibility, particularly of the alkyl chain, in determining the stability of the nematic phase and the transition temperature. tandfonline.com

The theoretical frameworks developed to describe the behavior of polymers have found valuable applications in understanding liquid crystal systems, particularly in composite materials like Polymer Dispersed Liquid Crystals (PDLCs). In PDLCs, microdroplets of a low-molecular-weight liquid crystal, such as this compound, are dispersed within a solid polymer matrix. nih.gov The phase separation process that forms these droplets and the alignment of the liquid crystal molecules within them are critical to the electro-optical properties of the material.

Theories of polymer phase behavior, such as Flory-Huggins theory, can be adapted to model the thermodynamics of mixing and de-mixing of the liquid crystal and the prepolymer. This helps in predicting the phase diagrams and morphologies of these blends. researchgate.net The final morphology, including the size and distribution of the liquid crystal droplets, can be controlled by adjusting the composition and the conditions of phase separation, which is crucial for optimizing device performance. nih.govresearchgate.net

Furthermore, concepts from polymer physics are used to understand the anchoring of liquid crystal molecules at the polymer interface. The interaction between the liquid crystal molecules and the polymer chains at the droplet boundary dictates the preferred orientation of the director. This anchoring is influenced by factors analogous to polymer-surface interactions, including intermolecular forces (like π-π stacking between aromatic cores) and the conformational entropy of the polymer chains at the interface. mdpi.com The interplay between the elastic energy of the liquid crystal, which favors a uniform alignment, and the anchoring energy at the polymer surface determines the final director configuration within the droplets. Understanding these interactions is essential for controlling the switching behavior of PDLC devices used in applications like smart windows. nih.gov

Non-Linear Optical (NLO) Property Prediction through Computational Methods

Non-linear optical (NLO) materials, which exhibit a nonlinear response to an applied optical field, are crucial for technologies like frequency conversion and optical switching. Liquid crystals with delocalized π-electron systems, such as this compound, are promising candidates for NLO applications. Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the NLO properties of these molecules. acs.org

DFT calculations can accurately determine the electronic structure of a molecule, from which various NLO-relevant properties can be derived. Key parameters include the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β), which governs the second-order NLO response. By applying an external electric field in the simulation, the response of the molecule's electron cloud can be calculated to determine these properties. ijeijournal.com

For related molecules like 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), DFT studies using hybrid functionals such as B3LYP have been employed to compute these parameters. acs.orgresearchgate.net These calculations provide insight into how molecular structure influences NLO activity. For instance, the presence of electron-donating (like an alkoxy group) and electron-accepting groups connected by a π-conjugated system can significantly enhance the hyperpolarizability. The biphenyl core in this compound serves as this conjugated bridge.

Computational studies allow for the systematic investigation of various molecular properties that are difficult to isolate experimentally. The table below presents typical parameters calculated using DFT for a related cyanobiphenyl compound, illustrating the type of data generated in such computational NLO studies.

| Computational Method | Parameter | Calculated Value (a.u.) |

|---|---|---|

| DFT/B3LYP/6-31+G(2d,p) | Dipole Moment (μ) | 5.01 |

| Average Polarizability (α) | 211.3 | |

| Polarizability Anisotropy (Δα) | 149.7 |

Data is for the related compound 4-cyano-4'-pentylbiphenyl (5CB) and serves as an illustrative example of computational NLO predictions. acs.org a.u. = atomic units.

These theoretical predictions are crucial for the rational design of new liquid crystalline materials with enhanced NLO properties, guiding synthetic efforts toward the most promising molecular architectures without the need for exhaustive experimental screening.

Liquid Crystalline Behavior and Phase Transition Phenomena of 4 Pentyloxy Biphenyl

Mesophase Identification and Classification

The liquid crystalline nature of 4-(Pentyloxy)biphenyl is characterized by the formation of distinct mesophases, which are intermediate states of matter between a crystalline solid and an isotropic liquid. The identification and classification of these phases are primarily achieved through techniques such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC).

Members of the 4-alkoxybiphenyl homologous series, to which this compound belongs, are known to exhibit primarily nematic (N) and smectic (Sm) phases. researchgate.net The nematic phase is characterized by long-range orientational order of the rod-like molecules, but no positional order. In contrast, smectic phases possess a higher degree of order, with the molecules arranged in layers.

Investigation of Phase Transition Mechanisms and Kinetics

The transitions between the crystalline, liquid crystalline, and isotropic phases of this compound are governed by specific thermodynamic and kinetic principles. DSC is a powerful tool for investigating these transitions, providing information on their temperatures and associated enthalpy changes.

Influence of Molecular Structure on Mesomorphic Behavior

The liquid crystalline properties of this compound are intrinsically linked to its molecular architecture. The interplay between the rigid biphenyl (B1667301) core and the flexible pentyloxy chain is crucial in determining the type of mesophases formed and their thermal stability.

Role of Alkyl Chain Length and Biphenyl Core Rigidity

The length of the terminal alkoxy chain is a critical determinant of mesomorphic behavior in the 4-alkoxybiphenyl series. Generally, as the alkyl chain length increases, there is a tendency to promote the formation of more ordered smectic phases over the nematic phase. researchgate.netrsc.org Longer chains lead to stronger intermolecular van der Waals interactions, which favor the layered arrangement of smectic phases. The thermal stability of the mesophases, particularly the clearing temperature (the temperature of the transition to the isotropic liquid), is also influenced by the chain length, often exhibiting an odd-even effect where the transition temperatures alternate between compounds with odd and even numbers of carbon atoms in the alkyl chain. rsc.org The rigidity of the biphenyl core provides the necessary anisotropy for the formation of liquid crystalline phases. This rigid, elongated structure promotes the parallel alignment of molecules, which is a prerequisite for mesophase formation.

Induced Mesophase Formation in Binary and Ternary Mixtures

An intriguing aspect of liquid crystal behavior is the formation of induced mesophases in mixtures of two or more compounds, where the mixture exhibits a liquid crystalline phase that is not present in the individual components. This phenomenon is often observed in binary mixtures containing cyanobiphenyl derivatives.

Interactions and Behavior of 4 Pentyloxy Biphenyl in Multicomponent Systems

Studies in Liquid Crystal Blends and Composites

The incorporation of 4-(Pentyloxy)biphenyl into liquid crystal blends and polymer composites is a common strategy to tailor the physical properties of the final material, such as its mesophase range and electro-optical response.

The phase behavior of mixtures containing a pentyloxy biphenyl (B1667301) core is critical for creating stable liquid crystal formulations. Studies on close analogs, such as 4-pentyloxy-4′-cyanobiphenyl (5OCB), reveal key interaction principles. When mixed with members of the 4,4′-di(alkoxy)azoxybenzene series, 5OCB exhibits complex phase behavior, including the induction of a smectic A (SmA) phase where neither component possesses it purely. researchgate.net

The phase diagrams of these binary mixtures demonstrate that the stability of the mesophases is highly dependent on the composition and the molecular structure of the components. For instance, in mixtures of 5OCB with 4,4′-di(pentyloxy)azoxybenzene (5OAB), 4,4′-di(hexyloxy)azoxybenzene (6OAB), and 4,4′-di(heptyloxy)azoxybenzene (7OAB), the nematic phase is suppressed in favor of an induced smectic A phase at intermediate concentrations. researchgate.net The stability of this induced phase is influenced by the alkyl chain length of the azoxybenzene (B3421426) component. This behavior highlights the importance of intermolecular interactions, such as dipole-dipole forces and steric effects, in determining the final phase structure of the blend. researchgate.net The non-additive behavior of properties like optical birefringence in these mixtures further indicates specific molecular interactions that go beyond simple dilution effects. researchgate.net

Table 1: Phase Behavior of 5OCB in Binary Mixtures with Azoxybenzenes Data extracted from phase diagrams of binary mixtures containing 4-pentyloxy-4′-cyanobiphenyl (5OCB). researchgate.net

| Mixture Component | Mole Fraction of 5OCB for Maximum SmA Stability | Observed Mesophases | Key Findings |

| 4,4′-di(pentyloxy)azoxybenzene (5OAB) | ~0.5 | Nematic, Smectic A (induced) | Complete suppression of nematic phase at intermediate concentrations. |

| 4,4′-di(hexyloxy)azoxybenzene (6OAB) | ~0.5 | Nematic, Smectic A (induced) | Induced SmA phase is most stable at equimolar concentration. |

| 4,4′-di(heptyloxy)azoxybenzene (7OAB) | ~0.4 | Nematic, Smectic A (induced) | Stability of the induced SmA phase is pronounced. |

When this compound is blended with polymers, the system typically forms a polymer-dispersed liquid crystal (PDLC) composite. In these materials, micron-sized droplets of the liquid crystal are embedded within a solid polymer matrix. mdpi.com The interaction between the liquid crystal and the polymer governs the morphology of these droplets and the electro-optical properties of the composite film.

Thermodynamic studies of blends containing the similar liquid crystal 4′-(hexyloxy)-4-biphenyl-carbonitrile (HOBC) with thermoplastics like poly(bisphenol A carbonate) (PC) and poly(methylphenylsiloxane) (PMPLSi) show that the final morphology is a result of temperature-induced phase separation. researchgate.net The miscibility of the liquid crystal in the polymer matrix is limited, leading to the formation of liquid crystal droplets upon cooling from a homogeneous mixture. The size and distribution of these droplets can be controlled by the composition of the blend. researchgate.net For example, in PC/HOBC blends, a higher concentration of the liquid crystal leads to larger, more interconnected domains. In contrast, PMPLSi/HOBC blends tend to form well-defined, smaller droplets over a wider composition range. researchgate.net These interactions are crucial for applications such as smart windows, where the scattering state (opaque) and transparent state are controlled by the alignment of the liquid crystal molecules within the polymer-confined droplets. mdpi.commdpi.com

Interfacial Phenomena and Alignment Studies

The alignment of liquid crystal molecules at interfaces is fundamental to the operation of most liquid crystal displays and sensors. The orientation of this compound is dictated by the physicochemical properties of the substrate surface.

The alignment of biphenyl-based liquid crystals at an interface is governed by a balance of intermolecular forces, including van der Waals forces, π-π stacking between the biphenyl cores and the substrate, and steric interactions. nih.gov Research on polystyrene derivatives used as alignment layers shows that structural similarity between the polymer side chains and the liquid crystal molecule can significantly promote a specific alignment. nih.gov

When the alignment layer contains side groups that mimic the rigid core of the liquid crystal, such as 4-(trans-4-alkylcyclohexyl)phenoxymethyl groups, a stable vertical alignment of the liquid crystal molecules can be achieved even at low substitution ratios on the polymer backbone. nih.gov This suggests that favorable π-π and van der Waals interactions between the biphenyl core of a molecule like this compound and the aromatic or cycloaliphatic groups on the polymer surface are key drivers for achieving uniform orientation. The pentyloxy chain also plays a role, contributing to steric repulsion that can favor homeotropic (vertical) alignment. nih.gov

Surface treatments are a standard method to control the anchoring of liquid crystal molecules. The orientational order of this compound is highly sensitive to the surface energy and chemical functionality of the substrate.

Studies using various polymer films as alignment layers for the analogous 4-pentyl-4-cyanobiphenyl (5CB) demonstrate a strong correlation between the surface energy of the polymer and the resulting liquid crystal orientation. nih.gov Polymers with low surface energy tend to induce homeotropic alignment due to steric effects from the alkyl groups on the polymer surface. nih.gov For instance, polystyrene derivatives modified with side chains containing long alkyl groups can effectively induce vertical alignment. The water contact angle on the polymer film serves as a practical indicator; a higher contact angle (indicative of lower surface energy) is generally correlated with a tendency for vertical alignment. nih.gov This principle allows for the precise control of the orientation of this compound by selecting or modifying the substrate surface to have specific energetic and chemical properties.

Table 2: Correlation of Polymer Surface Properties with Liquid Crystal Alignment Based on findings for structurally similar biphenyl liquid crystals. nih.gov

| Polymer Surface Feature | Dominant Interaction | Resulting LC Alignment |

| Low Surface Energy (e.g., high water contact angle) | Steric Repulsion | Vertical (Homeotropic) |

| Structurally Similar Side Groups (e.g., aromatic rings) | π-π Stacking, Van der Waals | Planar or Vertical (depending on side chain density) |

| High Surface Energy | Polar Interactions | Planar or Tilted |

Supramolecular Assemblies and Aggregation States

Beyond its behavior in bulk phases and at interfaces, this compound has the potential to form ordered supramolecular structures. These assemblies are governed by non-covalent interactions and can exhibit unique collective properties.

Investigations into the self-assembly of similar molecules, such as 4-acetylbiphenyl (B160227) on a gold (Au(111)) surface, show that biphenyl derivatives can form distinct supramolecular structures like trimers and tetramers. csic.es The formation and stability of these aggregates are directed by a combination of forces, including weak hydrogen bonding, long-range van der Waals interactions between the biphenyl cores, and interactions mediated by the substrate. csic.esrsc.org In the case of 4-acetylbiphenyl, gold adatoms act as stabilizing agents, coordinating with the acetyl groups and directing the assembly process. csic.es

It is plausible that this compound could form analogous structures on suitable surfaces. The pentyloxy group, with its oxygen atom, could participate in hydrogen bonding or coordinate with surface adatoms, while the biphenyl core would contribute to stability through π-π stacking and dispersive forces. The interplay of these weak, directional interactions can lead to the formation of well-defined, robust nano-objects on a surface, creating a pathway to build complex hierarchical structures from the bottom up. csic.esrsc.org

Investigation of Pi-Stacking Interactions in Condensed Phases

While a detailed crystal structure analysis solely for this compound is not extensively documented in the provided literature, studies on closely related biphenyl derivatives offer substantial insights into the nature of these interactions. For instance, the analysis of compounds containing a biphenyl core reveals that the planarity of the molecule plays a crucial role in the degree of molecular packing in the condensed liquid crystalline phase. nih.gov Slight twists in the biphenyl moiety can affect the efficiency of π-π stacking. nih.gov

Hirshfeld surface analysis is a powerful tool to quantitatively and qualitatively assess intermolecular interactions in crystalline solids. For a derivative of 4-(pentyloxy)phenyl, 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate, a detailed breakdown of intermolecular contacts has been elucidated. iucr.orgresearchgate.net Although this molecule has additional functional groups, the contributions from interactions involving the aromatic rings are indicative of the types of contacts this compound would form. The analysis reveals that C-H···π interactions, a type of π-stacking, are significant in the crystal structure. iucr.orgresearchgate.net

The relative contributions of various intermolecular contacts for a related compound are summarized in the table below, illustrating the importance of π-interactions and other weak forces.

| Interaction Type | Contribution (%) |

| H···H | 32.8% |

| C···H/H···C | 28.1% |

| O···H/H···O | 14.0% |

| Br···H/H···Br | 12.5% |

| Cl···H/H···Cl | 10.6% |

| Data derived from Hirshfeld surface analysis of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate. iucr.orgresearchgate.net |

In multicomponent systems, particularly in liquid crystal phases, the π-π interactions of this compound can be influenced by the nature of the other components. The presence of other aromatic molecules can lead to enhanced stacking, while interactions with non-aromatic molecules might disrupt this ordering. rsc.org The interplay between the rigidity of the biphenyl core and the flexibility of the pentyloxy chain allows for a delicate balance of interactions that can be tuned by the composition of the mixture. nih.gov

Hydrogen Bonding Networks and Their Effects on Organization

While this compound itself does not possess strong hydrogen bond donor groups like -OH or -NH, its ether oxygen atom in the pentyloxy group can act as a hydrogen bond acceptor. In multicomponent systems containing hydrogen bond donors, this capability allows this compound to participate in the formation of hydrogen bonding networks.

In the crystal structure of derivatives containing the 4-(pentyloxy)phenyl moiety, C-H···O hydrogen bonds are observed. iucr.orgresearchgate.net These are weaker than conventional hydrogen bonds but still play a crucial role in the supramolecular assembly. For example, in 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate, C-H···O interactions link molecules together, forming specific motifs. iucr.orgresearchgate.net

The details of these C-H···O hydrogen bonds in a related structure are provided in the table below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C9-H9···O2 | 0.93 | 2.50 | 2.848 (2) | 102 |

| C14-H14···O2 | 0.93 | 2.46 | 3.291 (2) | 149 |

| C18-H18B···O1 | 0.97 | 2.58 | 3.371 (2) | 143 |

| Geometric parameters for C-H···O hydrogen bonds in 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate. researchgate.net |

In mixtures with molecules that are strong hydrogen bond donors (e.g., phenols, carboxylic acids), it is expected that this compound would engage in O-H···O hydrogen bonds. The formation of such intermolecular hydrogen bonds can significantly influence the phase behavior of the mixture, potentially leading to the induction or stabilization of liquid crystalline phases that are not observed in the pure components. The organization of the molecules within such a hydrogen-bonded network would be dictated by the geometry and stoichiometry of the interacting species. The presence of these specific interactions can lead to the formation of supramolecular complexes with distinct shapes and properties that differ from the individual components.

Optoelectronic and Dielectric Response Studies of 4 Pentyloxy Biphenyl

Electro-optical Switching Mechanisms in 4-(Pentyloxy)biphenyl Systems

In the nematic phase, microscopic fluctuations in the orientation of the liquid crystal director can lead to the scattering of light. Dynamic light scattering (DLS) is a key technique used to study these fluctuations. aps.orguci.edu For biphenyl (B1667301) systems, strong quasi-elastic light scattering has been observed at the growing crystal-melt interface, a phenomenon attributed to the formation of microbubbles of segregated gases. wikipedia.org While this observation pertains to the phase transition rather than the bulk liquid crystal phase, it highlights the sensitivity of biphenyl systems to light scattering phenomena.

The application of an electric field can suppress these director fluctuations, leading to a decrease in light scattering and a more transparent state. This process is generally reversible; upon removal of the electric field, the thermal energy of the system causes the director fluctuations to reappear, and the material returns to its light-scattering state. The reversibility of this process is a key characteristic of electro-optical switching in liquid crystals.

The dynamics of these fluctuations are typically analyzed through the time correlation function of the scattered light intensity. researchgate.net However, specific correlation function data for this compound is not available in the reviewed sources.

No specific data available for this compound in the searched literature.

Table 1: Hypothetical Dynamic Light Scattering Data for this compound| Parameter | Value |

|---|---|

| Relaxation Mode | Data Not Available |

| Correlation Time (τ) | Data Not Available |

| Diffusion Coefficient (D) | Data Not Available |

The response dynamics of a liquid crystal to an applied electric field are characterized by the rise time (the time taken to switch from the field-off to the field-on state) and the decay time (the time taken to relax back to the field-off state upon removal of the field). These switching times are critical parameters for device applications. For nematic liquid crystals, response times can range from picoseconds to milliseconds, depending on the specific switching mechanism and material properties. stanford.eduresearchgate.net For instance, ferroelectric liquid crystals can exhibit response times as fast as 32 µs. nih.gov

While specific measurements for this compound are not provided in the search results, the switching characteristics would be influenced by its rotational viscosity and elastic constants. Doping nematic liquid crystals with certain aromatic hydrocarbon liquids has been shown to reduce the driving voltage and response time by lowering the rotational viscosity. researchgate.net

No specific data available for this compound in the searched literature.

Table 2: Representative Electro-Optical Switching Characteristics of Nematic Liquid Crystals| Parameter | Typical Value Range |

|---|---|

| Rise Time (τ_on) | µs - ms |

| Decay Time (τ_off) | ms |

| Switching Voltage | 1 - 10 V |

Dielectric Properties and Anisotropy Investigations

The dielectric properties of a liquid crystal are determined by its molecular structure and how the molecules are organized within the material. These properties are generally anisotropic, meaning they have different values when measured along different directions relative to the liquid crystal director.

The dielectric permittivity of a material is a measure of its ability to store electrical energy in an electric field. In liquid crystals, the dielectric permittivity is dependent on both the frequency of the applied electric field and the temperature of the sample. Generally, the dielectric constant decreases with increasing frequency. researchgate.net This is due to the fact that at higher frequencies, the molecular dipoles are unable to reorient themselves fast enough to keep up with the changing field.

The temperature also has a significant effect on the dielectric permittivity. As the temperature changes, the phase of the liquid crystal can change, leading to abrupt changes in the dielectric properties. Within a single phase, the dielectric constant may also vary with temperature.

No specific data available for this compound in the searched literature.

Table 3: Expected Trends in Dielectric Permittivity of this compound| Variable | Effect on Dielectric Permittivity (ε') |

|---|---|

| Increasing Frequency | Decrease |

| Increasing Temperature (within nematic phase) | Typically a slight decrease |

The dielectric anisotropy (Δε) is a measure of the difference in permittivity parallel (ε∥) and perpendicular (ε⊥) to the director. For a molecule like this compound, the position of the polar pentyloxy group will significantly influence the direction and magnitude of the net molecular dipole moment, and thus the sign and magnitude of the dielectric anisotropy. For example, 4-pentil-4′-cyanobiphenyl (5CB), which has a strong polar cyano group along the long molecular axis, exhibits a positive dielectric anisotropy. researchgate.net The dielectric anisotropy of alkoxybiphenyls would be expected to be smaller in magnitude compared to their cyano-substituted counterparts.

No specific data available for this compound in the searched literature.

Table 4: Comparison of Dielectric Anisotropy (Δε) for Related Compounds| Compound | Δε (at room temperature and ~1 kHz) |

|---|---|

| 4-pentil-4′-cyanobiphenyl (5CB) | Positive researchgate.net |

| This compound | Data Not Available |

Mechanisms of Charge Transfer and Energy Transfer in Biphenyl Systems

Charge transfer and energy transfer are fundamental processes that can occur in molecular systems upon photoexcitation. In biphenyl systems, these processes are of interest for applications in organic electronics and photonics.

Intramolecular charge transfer (ICT) can occur in molecules that contain both electron-donating and electron-accepting groups. bris.ac.uk In the case of alkoxy-substituted biphenyls, the alkoxy group can act as an electron donor. Upon absorption of light, an electron can be transferred from the alkoxy group to the biphenyl ring system. The rate of this charge transfer is a key parameter that governs the photophysical properties of the molecule. mdpi.comnih.gov

Energy transfer, on the other hand, involves the non-radiative transfer of excitation energy from a "donor" molecule to an "acceptor" molecule. rsc.org In systems containing biphenyl moieties, the biphenyl group can act as a donor. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption. nih.govrsc.org For instance, in a bilayer membrane containing a biphenyl moiety, energy transfer efficiencies of up to 80% have been observed. rsc.org The rate constant for quenching of the biphenyl fluorescence by an acceptor was calculated to be 3.05 × 10¹³ dm³ mol⁻¹ s⁻¹. rsc.org

No specific data available for this compound in the searched literature.

Table 5: Key Parameters in Charge and Energy Transfer Processes| Process | Key Parameter | Typical Influencing Factors |

|---|---|---|

| Charge Transfer | Charge Transfer Rate Constant (k_CT) | Solvent polarity, molecular geometry, energy levels of donor and acceptor |

| Energy Transfer | Energy Transfer Efficiency (E) | Donor-acceptor distance, spectral overlap, relative orientation of transition dipoles |

Intramolecular Charge Transfer (ICT) Studies

Intramolecular charge transfer (ICT) is a fundamental process in molecular electronics and photophysics, where an electron is transferred from a donor to an acceptor part of the same molecule upon photoexcitation. In molecules like this compound, the biphenyl core can act as a π-conjugated bridge facilitating this charge transfer. The pentyloxy group, being an electron-donating group, can influence the electronic properties of the biphenyl system.

Research on related donor-acceptor substituted molecules has shown that the efficiency of ICT is highly dependent on the molecular geometry and the surrounding solvent polarity. For instance, studies on donor-acceptor substituted tetrahydropyrene derivatives have revealed the existence of an ICT excited state. In these systems, the fluorescence lifetime and quantum yield measurements indicate that emission occurs from a planar ICT state across various solvents. The solvent-dependent Stokes shift, which is the difference between the absorption and emission maxima, provides evidence for a significant change in the dipole moment upon excitation, a hallmark of charge transfer.

While direct and detailed ICT studies specifically on this compound are not extensively documented in the provided context, the principles observed in structurally similar systems suggest that the pentyloxy group would enhance the electron-donating capacity of one of the phenyl rings in the biphenyl system. This would lead to a polarized excited state, and the extent of this charge transfer would be influenced by the torsional angle between the two phenyl rings and the polarity of the medium. Theoretical calculations on similar systems have often been employed to understand the nature of the electronic transitions and the charge distribution in both the ground and excited states, providing insights into the ICT process.

Electrogenerated Chemiluminescence (ECL) Research

Electrogenerated chemiluminescence (ECL) is a process where light is produced from the reaction of electrochemically generated species. Research on benzoxazole (B165842) derivatives incorporating the this compound moiety has provided significant insights into their ECL behavior. A study on a series of 2-(4'-substituted-biphenyl-4-yl)benzoxazole derivatives, including a compound with a pentyloxy substituent, has detailed their electrochemical and ECL properties.

The ECL of these compounds was investigated through two primary pathways: the annihilation route and the co-reactant route. In the annihilation pathway, the radical cations and anions of the compound are generated at the electrode and react to form an excited state that emits light. The co-reactant pathway involves the use of a substance like benzoyl peroxide (BPO) which simplifies the generation of the excited state.

The study revealed that the derivative, 2-(4'-pentyloxy-biphenyl-4-yl)-benzoxazole (5B-H), exhibits blue ECL emission. The electrochemical properties, including oxidation and reduction potentials, were determined using cyclic voltammetry. These potentials are crucial as they dictate the energy available for the ECL process.

The ECL efficiency of 5B-H was quantified and compared with other derivatives. In the annihilation pathway, 5B-H demonstrated a relative ECL efficiency of 0.51 compared to a standard. When benzoyl peroxide was used as a co-reactant, a strong ECL emission was observed, indicating an efficient light-emitting pathway. The fluorescence quantum yield of 5B-H was also measured to be 0.56, which correlates with its ability to efficiently emit light upon excitation.

The table below summarizes the key electrochemical and photophysical data for 2-(4'-pentyloxy-biphenyl-4-yl)-benzoxazole (5B-H) and its related derivatives.

| Compound | Oxidation Potential (Eox vs Ag/AgCl) | Reduction Potential (Ered vs Ag/AgCl) | Fluorescence Quantum Yield (Φf) | Relative ECL Efficiency (Annihilation) |

| 5B-H | 1.48 V | -1.97 V | 0.56 | 0.51 |

| 5B-Me | 1.44 V | -2.00 V | 0.60 | 0.54 |

| 5B-Cl | 1.54 V | -1.91 V | 0.65 | 0.78 |

| 5B-NO2 | 1.62 V | -1.54 V | 0.01 | Low |

Structure Property Relationships and Molecular Design Principles

Relationship between Intermolecular Forces and Macroscopic Behavior

The macroscopic behavior of 4-(pentyloxy)biphenyl, including its phase transitions and viscoelastic properties, is a direct consequence of the collective intermolecular interactions. These forces, though individually weak, are numerous and collectively determine the orientational and positional ordering of the molecules. The primary intermolecular forces at play are:

Van der Waals Forces (Dispersion Forces): These are the most significant attractive forces in nonpolar or weakly polar liquid crystals. They arise from temporary fluctuations in electron density and are highly dependent on the molecule's polarizability. The extended π-system of the biphenyl (B1667301) core in this compound results in high polarizability, leading to strong dispersion forces that stabilize the mesophase. The length of the pentyloxy chain also contributes; longer chains provide more points of contact for van der Waals interactions between adjacent molecules.

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking. In the liquid crystalline state, this leads to favorable side-by-side arrangements that enhance orientational order. The offset of the stacking is influenced by the electrostatic potential of the rings.

The balance of these forces dictates the type of mesophase formed. In the nematic phase, long-range orientational order is maintained primarily by anisotropic dispersion forces, while the molecules lack positional order. For smectic phases to form, stronger lateral interactions are required to overcome the thermal energy and induce layering. This is often achieved in homologous series by increasing the chain length, which enhances inter-chain van der Waals forces.

The collective nature of these weak interactions means that the stability of the mesophase is highly sensitive to temperature. As temperature increases, kinetic energy eventually overcomes the intermolecular forces, leading to the transition from a more ordered phase to a less ordered one (e.g., smectic to nematic, or nematic to isotropic liquid).